molecular formula C15H12ClN3S B5560414 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE

Cat. No.: B5560414
M. Wt: 301.8 g/mol
InChI Key: PNYQMFOCAQMDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-Chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of a triazole ring in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole typically involves the reaction of 2-chlorobenzyl chloride with 4-phenyl-1,2,4-triazole-3-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity of the product. After the reaction is complete, the product is isolated by filtration, washed, and purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydroxide, ethanol, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(2-Chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities. It is used in the development of new therapeutic agents.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-{[(2-Chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors and disrupt signaling pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2,6-Dichlorobenzyl)sulfanyl]}-4-methyl-4H-1,2,4-triazole
  • 3-{[(3,4-Dichlorobenzyl)sulfanyl]}-4-methyl-4H-1,2,4-triazole
  • 3-{[(2,4-Dichlorobenzyl)sulfanyl]}-4-methyl-4H-1,2,4-triazole

Uniqueness

3-{[(2-Chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits a different spectrum of biological activities compared to its analogs, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c16-14-9-5-4-6-12(14)10-20-15-18-17-11-19(15)13-7-2-1-3-8-13/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYQMFOCAQMDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.